



# Application Note: Analysis of Pyraclonil Residues by HPLC-MS/MS

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#### Introduction

**Pyraclonil** is a herbicide used for the control of various weeds in agricultural settings.[1] Monitoring its residue levels in environmental and food samples is crucial to ensure food safety and environmental protection. This application note details a robust and sensitive method for the determination of **pyraclonil** residues in various matrices, including agricultural products, soil, and water, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method described herein is based on established protocols and provides the necessary sensitivity and selectivity for trace-level quantification.[2][3]

## **Quantitative Data Summary**

The performance of the HPLC-MS/MS method for **pyraclonil** analysis is summarized in the following tables, providing key validation parameters for different sample matrices.

Table 1: Method Detection and Quantification Limits



Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Soil & Sediment	0.00025 - 0.25 μg/kg (ppb)	0.0007 - 1 μg/kg (ppb)
Water	0.0006 mg/kg / 0.05 μg/L	0.002 mg/kg / 0.1 μg/L
Rice	0.00025 mg/kg	0.00071 mg/kg
Agricultural Products	-	0.01 mg/kg

Data compiled from references[2][4].

Table 2: Recovery and Precision in Spiked Samples

Matrix	Spiking Levels (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
Soil	0.01, 0.1, 1	81.3 - 97.8	2.1 - 7.0
Water	0.01, 0.1, 1	82.2 - 107.4	1.2 - 8.5
Rice (grain)	0.01, 0.1, 1	82.6 - 106.2	1.4 - 9.1
Rice (hull)	0.01, 0.1, 1	81.3 - 106.1	1.2 - 8.5
Rice (stalks)	0.01, 0.1, 1	80.8 - 107.4	4.8 - 10.5

Recovery and precision data are based on studies spiking samples at three different concentration levels.

Table 3: Linearity of Calibration

Concentration Range	Correlation Coefficient (R²)
0.001 - 1.0 mg/L	> 0.99
0.001 - 0.02 mg/L	> 0.99



Calibration curves for **pyraclonil** demonstrate excellent linearity across the specified concentration ranges.

## **Experimental Protocols**

#### 1. Sample Preparation

The sample preparation procedure is critical for extracting **pyraclonil** from the matrix and removing interfering substances. The following protocols are adapted for different sample types.

- a) Agricultural Products (Grains, Fruits, Vegetables, Tea Leaves)
- Homogenization: Weigh an appropriate amount of the sample (e.g., 5-20 g) and homogenize. For grains, legumes, and tea leaves, add 20 mL of water and let stand for 30 minutes before homogenization.
- Extraction: Add 100 mL of acetonitrile to the homogenized sample and blend at high speed. Filter the extract. Re-extract the residue with an additional 50 mL of acetonitrile.
- Combine and Adjust Volume: Combine the filtrates and adjust the final volume to 200 mL with acetonitrile.
- Concentration: Take an aliquot (4-8 mL) of the extract, add 10 mL of water, and concentrate to approximately 10 mL at a temperature below 40°C.
- Clean-up (Solid Phase Extraction SPE):
  - Condition an octadecylsilanized silica gel (C18) cartridge (1000 mg) with 5 mL of acetonitrile and 5 mL of water.
  - Condition a graphitized carbon black cartridge (500 mg) with 10 mL of acetonitrile and 10 mL of water.
  - Load the concentrated extract onto the C18 cartridge.
  - Connect the graphitized carbon black cartridge below the C18 cartridge and elute. Discard the effluent.



- Remove the C18 cartridge and elute the graphitized carbon black cartridge with 10 mL of acetonitrile.
- Collect the eluate, concentrate, and dissolve the residue in a suitable volume of methanol for LC-MS/MS analysis.

#### b) Soil and Sediment

- Extraction: Weigh the soil or sediment sample and extract twice with a mixture of acetonitrile and 0.1M hydrochloric acid (4:1, v/v) using a platform shaker.
- Combine and Adjust Volume: Decant and combine the extracts in a graduated cylinder and bring to a final volume.
- Filtration/Centrifugation: Initially, syringe filtration was attempted but led to analyte retention.
  Therefore, it is recommended to ultracentrifuge the extract and use the supernatant for analysis to avoid loss of pyraclonil.

#### c) Water

- Extraction: For water samples, extraction can be performed with 0.2% formic acid in acetonitrile. Alternatively, a simple extraction with acetonitrile can be used.
- Filtration/Centrifugation: As with soil extracts, centrifugation is recommended over syringe filtration to prevent analyte loss.

#### 2. HPLC-MS/MS Analysis

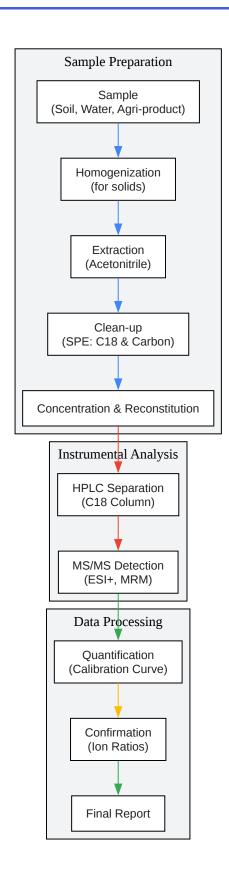
- a) Liquid Chromatography (LC) Conditions
- Column: Octadecylsilanized silica gel (C18), e.g., 2.0-2.1 mm internal diameter, 150 mm length, 3-3.5 μm particle size.
- Mobile Phase A: 0.005 mol/L ammonium acetate solution or 0.2% formic acid in water.
- Mobile Phase B: 0.005 mol/L ammonium acetate in methanol or acetonitrile.



- Gradient Elution: A typical gradient starts with a higher proportion of aqueous mobile phase and increases the organic phase over time to elute the analyte. For example, an initial condition of 60% A for 2 minutes, followed by a linear gradient to 20% A over 13 minutes, and holding for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40 °C.
- b) Mass Spectrometry (MS) Conditions
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions for **Pyraclonil**:
  - Quantitation Ion: m/z 315 → 169
  - Confirmation Ions: m/z 315 → 241, m/z 315 → 99
- Source Temperature: 600°C.

## **Visualizations**

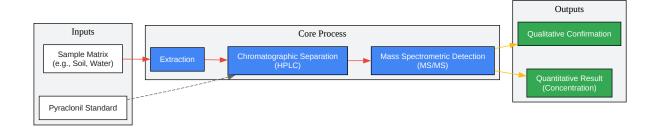




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Caption: Experimental workflow for **pyraclonil** residue analysis.





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Caption: Logical relationship of key steps in HPLC-MS/MS analysis.

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### References

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